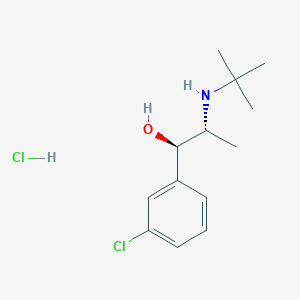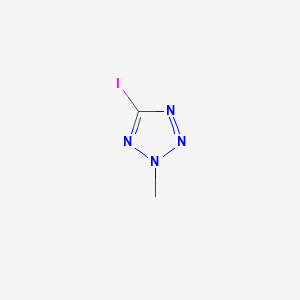![molecular formula C17H11ClN4O3 B13420214 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one typically involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H, 4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with suitable reagents . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which allows for efficient and scalable production. Continuous flow chemistry has been shown to be effective in the synthesis of benzodiazepines, providing a straightforward platform for the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA receptor, the compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in an overall inhibitory effect on neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Phenazepam: A benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its use in treating seizures and panic disorders.
Diclazepam: A functional analog of diazepam with long-acting effects.
Uniqueness
6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one is unique due to its specific chemical structure, which includes an imidazo[1,2-a][1,4]benzodiazepine core with a nitro group at the 8-position and a chlorophenyl group at the 2-position
Properties
Molecular Formula |
C17H11ClN4O3 |
|---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-8-nitro-2,4-dihydroimidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C17H11ClN4O3/c18-13-4-2-1-3-11(13)17-12-7-10(22(24)25)5-6-14(12)21-15(8-20-17)19-9-16(21)23/h1-7H,8-9H2 |
InChI Key |
ZPOQQKLFBCCFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N1)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)




![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)

![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![4-fluoro-5-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13420210.png)
